molecular formula C9H10FIO3 B14035472 1,3-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene

1,3-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene

Cat. No.: B14035472
M. Wt: 312.08 g/mol
InChI Key: MNYYMLADTLRHEJ-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 and a molecular weight of 312.08 g/mol . This compound is characterized by the presence of iodine, fluorine, and methoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent . The fluoromethoxy group can be introduced using fluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of iodine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical transformations. The methoxy groups can stabilize intermediates and transition states, facilitating the formation of desired products .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10FIO3

Molecular Weight

312.08 g/mol

IUPAC Name

5-(fluoromethoxy)-2-iodo-1,3-dimethoxybenzene

InChI

InChI=1S/C9H10FIO3/c1-12-7-3-6(14-5-10)4-8(13-2)9(7)11/h3-4H,5H2,1-2H3

InChI Key

MNYYMLADTLRHEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1I)OC)OCF

Origin of Product

United States

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